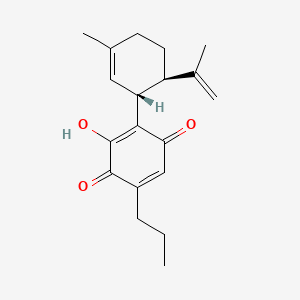
Cbdvq
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Cbdvq can be synthesized through the degradation of cannabidivarin. The synthetic route involves the oxidation of cannabidivarin under controlled conditions to yield this compound. The reaction typically requires specific reagents and conditions, such as the use of oxidizing agents and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate this compound from reaction mixtures .
化学反応の分析
Types of Reactions
Cbdvq undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMF, DMSO, ethanol.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties .
科学的研究の応用
Cbdvq has a wide range of scientific research applications:
作用機序
Cbdvq exerts its effects through various molecular targets and pathways:
Endocannabinoid System: This compound interacts with cannabinoid receptors, influencing cellular signaling pathways.
Oxidative Stress: It modulates oxidative stress by acting as an antioxidant, reducing cellular damage.
Inflammation: This compound has anti-inflammatory properties, affecting pathways such as NF-κB and cytokine production.
類似化合物との比較
Cbdvq is compared with other similar compounds, such as:
Cannabidiol (CBD): Unlike this compound, CBD is non-psychoactive and widely studied for its therapeutic potential.
Cannabidivarin (CBDV): This compound is a degradation product of CBDV, which has similar but distinct biological activities.
Δ9-Tetrahydrocannabinol (Δ9-THC): This compound lacks the psychoactive effects of Δ9-THC, making it a safer alternative for therapeutic use.
特性
分子式 |
C19H24O3 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
3-hydroxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H24O3/c1-5-6-13-10-16(20)17(19(22)18(13)21)15-9-12(4)7-8-14(15)11(2)3/h9-10,14-15,22H,2,5-8H2,1,3-4H3/t14-,15+/m0/s1 |
InChIキー |
OCASQLNJVSWGOM-LSDHHAIUSA-N |
異性体SMILES |
CCCC1=CC(=O)C(=C(C1=O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C |
正規SMILES |
CCCC1=CC(=O)C(=C(C1=O)O)C2C=C(CCC2C(=C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


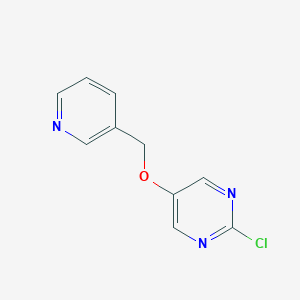
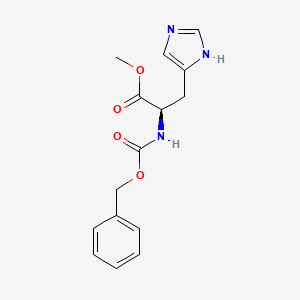
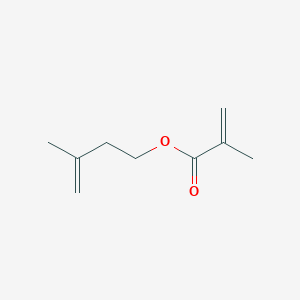
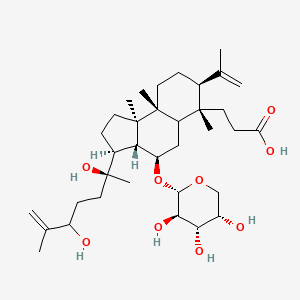
![1,3-dimethyl-8-phenethyl-8,9-dihydropyrazino[2,1-f]purine-2,4,7(1H,3H,6H)-trione](/img/structure/B14079301.png)

![1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14079316.png)
![13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B14079320.png)
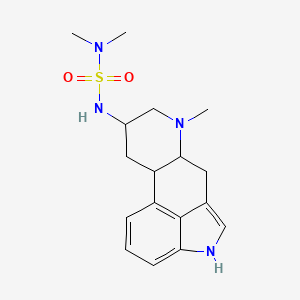
![2,7-Dibromospiro[fluorene-9,7'-dibenzo[c,h]xanthene]](/img/structure/B14079334.png)
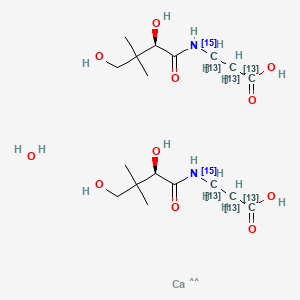
![[(3-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B14079354.png)
![5-chloro-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14079356.png)

